TAH-19

Oncology p53 signaling Protein-protein interaction

Select TAH-19 for rigorous p53 pathway research. This dual MDM2/X antagonist (Ki=58 nM) ensures robust pathway activation when MDMX is overexpressed—a limitation of MDM2-selective Nutlin-3 (Ki=90 nM). Validated to induce p53-dependent G1 arrest in U-2 OS cells. Procure with confidence for reproducible, lower-concentration dosing in long-term assays and focused library screening.

Molecular Formula C35H33Cl2FN4O5
Molecular Weight 679.5704
Cat. No. B1193663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAH-19
SynonymsTAH-19;  TAH 19;  TAH19
Molecular FormulaC35H33Cl2FN4O5
Molecular Weight679.5704
Structural Identifiers
SMILESO=C(O)CCC(NCCCCCCOC(C(N1)=C(C2=C(C3=CC=C(F)C=C3)N=CN2CC4=CC=C(Cl)C=C4)C5=C1C=C(Cl)C=C5)=O)=O
InChIInChI=1S/C35H33Cl2FN4O5/c36-24-9-5-22(6-10-24)20-42-21-40-32(23-7-12-26(38)13-8-23)34(42)31-27-14-11-25(37)19-28(27)41-33(31)35(46)47-18-4-2-1-3-17-39-29(43)15-16-30(44)45/h5-14,19,21,41H,1-4,15-18,20H2,(H,39,43)(H,44,45)
InChIKeyMEJMFPQUMDEAQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TAH-19 (DCC5013): A Dual p53-MDM2/X Antagonist for Cancer Research Applications


TAH-19, also cataloged as DCC5013, is a synthetic small molecule that functions as a dual antagonist of the p53-MDM2 and p53-MDMX protein-protein interactions . By blocking these interactions, TAH-19 prevents the negative regulation and degradation of the p53 tumor suppressor protein, thereby activating the p53 signaling pathway . Its mechanism of action is characterized by potent binding to MDM2, with a reported inhibition constant (Ki) of 58 nmol/L, and the subsequent induction of p53 and p21 protein accumulation, which leads to p53-dependent cell cycle arrest in the G1 phase . This compound serves as a crucial tool in oncology research for investigating p53 biology in cellular models with wild-type p53.

Why Generic MDM2 Inhibitors Cannot Substitute for TAH-19


Indiscriminate substitution of TAH-19 with another MDM2 inhibitor, such as the widely used Nutlin-3, introduces significant scientific risk due to fundamental differences in target engagement and functional outcomes. While Nutlin-3 is primarily an MDM2-selective antagonist, TAH-19 is characterized as a dual p53-MDM2/X antagonist, a critical distinction because MDMX (MDM4) represents an alternative and equally important negative regulator of p53 that is not effectively inhibited by Nutlin-3 . In cellular systems where MDMX is overexpressed or plays a dominant role in p53 suppression, a selective MDM2 inhibitor may fail to robustly activate p53, whereas a dual antagonist like TAH-19 is mechanistically poised to achieve this . Furthermore, even among compounds with similar target profiles, differences in binding affinity (Ki) can dictate the effective concentration required for pathway activation, directly impacting experimental reproducibility and the biological interpretation of results.

TAH-19 Evidence-Based Differentiation: A Quantitative Procurement Guide


TAH-19 Exhibits Enhanced MDM2 Binding Affinity Compared to the Reference Antagonist Nutlin-3

TAH-19 demonstrates a lower inhibition constant (Ki) for MDM2 compared to the widely used reference antagonist Nutlin-3, indicating higher binding affinity for the target. The Ki of TAH-19 for MDM2 is 58 nmol/L . In contrast, the reported Ki of Nutlin-3 for MDM2 in similar biochemical assays is 90 nmol/L .

Oncology p53 signaling Protein-protein interaction

TAH-19 Functions as a Dual MDM2/X Antagonist, a Key Differentiator from MDM2-Selective Inhibitors

TAH-19 is explicitly classified as a dual p53-MDM2/X antagonist, targeting both major negative regulators of the p53 tumor suppressor protein . This profile contrasts with that of classic inhibitors like Nutlin-3, which are selective for the MDM2-p53 interaction and show significantly reduced efficacy against the MDMX-p53 interaction . While a specific Ki for MDMX is not provided for TAH-19, its mechanism is defined by its ability to disrupt both protein-protein interactions simultaneously .

Oncology p53 signaling MDMX

TAH-19 Induces Functional, p53-Dependent G1 Cell Cycle Arrest in Osteosarcoma Cells

Treatment of U-2 OS osteosarcoma cells, which harbor wild-type p53, with TAH-19 results in the functional consequence of cell cycle arrest specifically at the G1 phase . This functional outcome is explicitly stated to be dependent on the p53 pathway, confirming on-target activity . The induction of this arrest is accompanied by the accumulation of p53, its downstream effector p21, and MDM2 itself .

Oncology Cell cycle Osteosarcoma

Optimal Research and Industrial Applications for TAH-19 Based on Evidence


Investigating p53 Biology in Tumor Models with Co-expression of MDM2 and MDMX

Given its profile as a dual MDM2/X antagonist , TAH-19 is ideally suited for research in cancer cell lines or tumor models where both MDM2 and MDMX are overexpressed or genetically amplified. In such contexts, the use of a dual antagonist is mechanistically required to fully relieve p53 from negative regulation, making TAH-19 a more scientifically rigorous choice than MDM2-selective inhibitors like Nutlin-3.

Concentration-Response Studies Requiring High-Affinity Target Engagement

For experiments where minimizing compound concentration is critical to limit off-target effects or vehicle toxicity, TAH-19 offers a defined advantage. Its 58 nmol/L Ki for MDM2 suggests that it can achieve effective target engagement at lower concentrations than the reference antagonist Nutlin-3 (Ki = 90 nmol/L) . This property is particularly valuable in long-term cell culture assays or when planning for potential in vivo studies.

Functional Validation of p53 Pathway Activation in Wild-Type p53 Cell Lines

TAH-19 has been functionally validated in the U-2 OS osteosarcoma cell line, where it induces a robust and p53-dependent G1 cell cycle arrest . This makes it a reliable tool for researchers using U-2 OS cells or other wild-type p53 lines to study the downstream transcriptional programs and functional consequences of p53 activation, including cell cycle regulation and apoptosis.

Building Focused Compound Libraries for p53 Reactivation Screens

For research groups assembling a focused library of p53-MDM2/MDMX interaction inhibitors, TAH-19 represents a valuable addition due to its dual antagonism . Its inclusion allows for parallel screening alongside MDM2-selective agents, enabling the identification of cellular contexts where dual inhibition is a prerequisite for a phenotypic response. This capability is essential for understanding the determinants of sensitivity to this class of compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAH-19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.